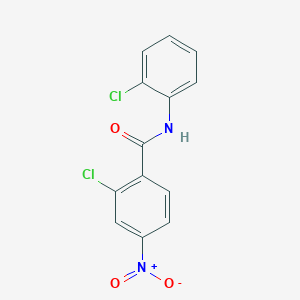

![molecular formula C12H9FN4O B5547270 2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)

2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves regioselective one-step procedures that yield high efficiency and selectivity. For instance, compounds utilizing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, like in the work by Massari et al. (2017), show promising routes for creating biologically active compounds through specific condensation reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones [Massari et al., 2017].

Molecular Structure Analysis

The crystal structure and spectroscopic characterization of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives provide insight into the molecular framework and geometrical parameters. For example, Lahmidi et al. (2019) performed X-ray single crystal diffraction and various spectroscopic techniques (1H NMR, 13C NMR, and IR) to characterize the structure, which showed intermolecular contacts and was further analyzed using Hirshfeld surface analysis and DFT calculations [Lahmidi et al., 2019].

Chemical Reactions and Properties

The reactivity and functional versatility of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are showcased through their involvement in various chemical reactions. For instance, the efficient and convenient synthesis methods for creating 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig and annulation reactions highlight the compound's reactivity and potential for creating diverse molecular structures [Luo et al., 2020].

Physical Properties Analysis

The physical properties, including stability and solubility, can be inferred from the synthesis conditions and molecular structure. For example, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one under supercritical carbon dioxide conditions by Baklykov et al. (2019) demonstrates the compound's stability and potential for environmentally friendly synthesis methods [Baklykov et al., 2019].

Chemical Properties Analysis

The chemical properties of 2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives can be diverse, depending on the substituents and reaction conditions. Studies like those conducted by Sanchez et al. (2012), which explore 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as potent inhibitors with significant enzyme inhibition and selectivity, offer insights into the compound's chemical behavior and potential interactions with biological targets [Sanchez et al., 2012].

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of compounds related to 2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. These efforts include the development of novel derivatives through condensation reactions and the exploration of their crystal structures using X-ray diffraction, spectroscopic techniques, and Hirshfeld surface analysis. The antimicrobial activity of these compounds against various microbial strains has also been evaluated, revealing their potential as antibacterial agents (Lahmidi et al., 2019).

Antimicrobial Activities

Several studies have synthesized new derivatives of triazolopyrimidines, evaluating their antimicrobial activities. These compounds have been tested against a range of microorganisms, demonstrating significant antimicrobial potential. This research highlights the importance of triazolopyrimidines as a class of compounds for developing new antimicrobial agents (Farghaly & Hassaneen, 2013).

Supramolecular Assemblies

Investigations into pyrimidine derivatives have explored their suitability as ligands for co-crystallization, forming complex supramolecular structures through hydrogen bonding interactions. This research opens up new avenues for using these compounds in the development of materials with novel properties (Fonari et al., 2004).

Anticancer Applications

Triazolopyrimidines have been identified as a class of anticancer agents with a unique mechanism of action involving tubulin inhibition. This research provides insight into the structural activity relationships necessary for optimal activity and highlights the potential of these compounds in overcoming multidrug resistance in cancer therapy (Zhang et al., 2007).

Mechanism of Action

Target of Action

The primary target of 2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

These properties contribute to the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold continues to be of interest in medicinal chemistry, with several clinical trials and marketed drugs indicating its potential . Future research will likely continue to explore the synthetic strategies and pharmacological activities of differently substituted [1,2,4]triazolo[1,5-a]pyrimidine derivatives .

properties

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-7-6-10(18)17-12(14-7)15-11(16-17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVXMKXIGJSUIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)